Polymyxin B sulphate

Catalog No.
S539985
CAS No.
1405-20-5
M.F
C56H100N16O17S
M. Wt
1301.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polymyxin B sulphate

CAS Number

1405-20-5

Product Name

Polymyxin B sulphate

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

Molecular Formula

C56H100N16O17S

Molecular Weight

1301.6 g/mol

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1

InChI Key

HFMDLUQUEXNBOP-FNGFGNHXSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Solubility

7.44e-02 g/L

Synonyms

Aerosporin, Polymyxin B, Polymyxin B Sulfate

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Description

The exact mass of the compound Aerosporin is 1300.7173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757278. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Polymyxins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Bacterial Resistance Mechanisms:

  • Aerosporin's unique mode of action makes it valuable for studying how bacteria develop resistance to antibiotics. Unlike many antibiotics that target specific cellular processes, Aerosporin disrupts the bacterial cell membrane itself []. This disruption can be independent of mutations in specific genes, making it a good tool for researchers to understand broad resistance mechanisms.

Investigating Endotoxin Interactions:

  • Endotoxins are toxic molecules found in the outer membrane of certain gram-negative bacteria. Aerosporin can neutralize endotoxins by interacting with their lipopolysaccharide (LPS) component []. Researchers use this property to study the interaction between endotoxins and the immune system, as well as to develop methods for mitigating endotoxin-induced inflammation.

Exploring Synergistic Effects with Other Antibiotics:

  • Aerosporin can sometimes exhibit synergistic effects when combined with other antibiotics. This means the combination is more effective against certain bacteria than either drug alone []. Researchers use this synergy to explore new treatment strategies for multidrug-resistant bacterial infections.

Investigating Alternative Applications:

  • Beyond its antibiotic properties, Aerosporin is being explored for potential applications in other areas of scientific research. For example, studies suggest it may have a role in inhibiting the growth of certain cancer cells [].

Polymyxin B sulfate is an antibiotic derived from the bacterium Paenibacillus polymyxa (formerly known as Bacillus polymyxa). It is primarily effective against Gram-negative bacteria and is characterized by its cationic detergent properties, which disrupt bacterial cell membranes. The compound consists of several components, with polymyxins B1 and B2 being the most prominent. Its chemical formula is C56H100N16O17SC_{56}H_{100}N_{16}O_{17}S, and it has a complex structure that includes a hydrophobic fatty acyl chain and a cyclic peptide backbone, contributing to its amphipathic nature and ability to interact with lipid membranes .

Polymyxin B acts by disrupting the bacterial cell membrane. The positively charged molecule interacts with the negatively charged phospholipid components of the membrane, causing it to become leaky and lose its integrity. This ultimately leads to cell death of the bacteria [].

Polymyxin B acts primarily through electrostatic interactions with the lipopolysaccharide layer of Gram-negative bacteria. This interaction destabilizes the outer membrane by displacing divalent cations such as calcium and magnesium, which are essential for maintaining membrane integrity. The fatty acyl portion of polymyxin B then inserts into the hydrophobic region of the cytoplasmic membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death .

In addition to its bactericidal activity, polymyxin B can bind to and neutralize lipopolysaccharides released during bacterial lysis, thereby preventing toxic reactions associated with endotoxins .

The synthesis of polymyxin B typically involves fermentation processes using Paenibacillus polymyxa. The bacterium produces polymyxins as secondary metabolites under specific growth conditions. Following fermentation, the antibiotic can be extracted and purified through various methods including solvent extraction, chromatography, and precipitation techniques. These processes help isolate the active components while minimizing impurities that may affect its therapeutic efficacy .

Polymyxin B is used in various clinical settings primarily for treating infections caused by susceptible Gram-negative bacteria. Its applications include:

  • Topical treatments for skin infections.
  • Intravenous administration for severe systemic infections.
  • Intrathecal use for central nervous system infections.
  • Combination therapy for refractory septic shock when standard treatments are ineffective.

Additionally, polymyxin B is utilized in research settings to induce envelope stress in bacterial studies, helping to elucidate bacterial responses to antibiotic pressure .

Research has demonstrated that polymyxin B interacts with lipopolysaccharides in a manner that is influenced by temperature and ionic conditions. Techniques such as isothermal titration calorimetry and nuclear magnetic resonance spectroscopy have been employed to study these interactions in detail. The binding affinity of polymyxin B for lipopolysaccharides is critical for its antibacterial action, as it facilitates the disruption of the outer membrane .

Moreover, studies have shown that polymyxin B can enhance the permeability of bacterial membranes to other antibiotics, making it a valuable adjunct in combination therapies against resistant strains .

Polymyxin B belongs to a class of antibiotics known as polymyxins. Other similar compounds include:

  • Colistin (Polymyxin E): Shares a similar mechanism of action but has different pharmacokinetics and toxicity profiles.
  • Polymyxin nonapeptide: A derivative lacking the fatty acyl chain; retains some activity against lipopolysaccharides but does not kill bacteria.
  • Bacitracin: Another polypeptide antibiotic that targets Gram-positive bacteria but works through a different mechanism by inhibiting cell wall synthesis.

Comparison Table

CompoundMechanism of ActionSpectrum of ActivityToxicity Profile
Polymyxin BDisrupts outer membrane; binds lipopolysaccharideGram-negative bacteriaNephrotoxic, neurotoxic
ColistinSimilar to Polymyxin B; disrupts membraneGram-negative bacteriaLess nephrotoxic than PMB
Polymyxin nonapeptideDisrupts membrane permeabilityLimited activityLower toxicity
BacitracinInhibits cell wall synthesisPrimarily Gram-positiveGenerally low toxicity

Uniqueness

Polymyxin B is unique due to its dual role in both disrupting bacterial membranes and neutralizing endotoxins. Its broad application in severe infections where other antibiotics may fail underscores its importance in clinical settings despite its associated risks .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

20

Exact Mass

1300.71730696 g/mol

Monoisotopic Mass

1300.71730696 g/mol

Heavy Atom Count

90

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1405-20-5

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Polymyxin B Sulfate is the sulfate salt form of polymyxin B, a mixture of the polypeptides polymyxins B1 and B2, both obtained from Bacillus polymyxa strains, with antimicrobial activity. Polymyxin B exerts its antimicrobial effect through its cationic detergent action on cell membranes. Specifically, this antibiotic binds to the negatively charged site in the lipopolysaccharide layer of the bacterial cell membrane via electrostatic affinity with the positively charged amino groups in the cyclic peptide portion. Subsequently, the fatty acid portion of polymyxin B dissolves in the hydrophobic region of the bacterial cell membrane. This results in an alteration in cell membrane structure, disruption of cell wall integrity and an increase in permeability for water and molecules. This will eventually lead to bacterial cell death.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

1405-20-5

Metabolism Metabolites

Route of Elimination: The drug is excreted slowly by the kidneys.

Wikipedia

Polymyxin_B

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1: Evans ME, Feola DJ, Rapp RP. Polymyxin B sulfate and colistin: old antibiotics for emerging multiresistant gram-negative bacteria. Ann Pharmacother. 1999 Sep;33(9):960-7. Review. PubMed PMID: 10492501.
2: Nation RL, Velkov T, Li J. Colistin and polymyxin B: peas in a pod, or chalk and cheese? Clin Infect Dis. 2014 Jul 1;59(1):88-94. doi: 10.1093/cid/ciu213. Epub 2014 Apr 3. Review. PubMed PMID: 24700659; PubMed Central PMCID: PMC4305129.
3: Thamlikitkul V, Dubrovskaya Y, Manchandani P, Ngamprasertchai T, Boonyasiri A, Babic JT, Tam VH. Dosing and Pharmacokinetics of Polymyxin B in Patients with Renal Insufficiency. Antimicrob Agents Chemother. 2016 Dec 27;61(1). pii: e01337-16. doi: 10.1128/AAC.01337-16. Print 2017 Jan. PubMed PMID: 27799209; PubMed Central PMCID: PMC5192162.
4: Tran TB, Velkov T, Nation RL, Forrest A, Tsuji BT, Bergen PJ, Li J. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? Int J Antimicrob Agents. 2016 Dec;48(6):592-597. doi: 10.1016/j.ijantimicag.2016.09.010. Epub 2016 Oct 18. Review. PubMed PMID: 27793510; PubMed Central PMCID: PMC5154767.
5: Terayama T, Yamakawa K, Umemura Y, Aihara M, Fujimi S. Polymyxin B Hemoperfusion for Sepsis and Septic Shock: A Systematic Review and Meta-Analysis. Surg Infect (Larchmt). 2017 Apr;18(3):225-233. doi: 10.1089/sur.2016.168. Epub 2017 Jan 16. Review. PubMed PMID: 28092497.
6: Sandri AM, Landersdorfer CB, Jacob J, Boniatti MM, Dalarosa MG, Falci DR, Behle TF, Bordinhão RC, Wang J, Forrest A, Nation RL, Li J, Zavascki AP. Population pharmacokinetics of intravenous polymyxin B in critically ill patients: implications for selection of dosage regimens. Clin Infect Dis. 2013 Aug;57(4):524-31. doi: 10.1093/cid/cit334. Epub 2013 May 22. PubMed PMID: 23697744.
7: Kwa A, Kasiakou SK, Tam VH, Falagas ME. Polymyxin B: similarities to and differences from colistin (polymyxin E). Expert Rev Anti Infect Ther. 2007 Oct;5(5):811-21. Review. PubMed PMID: 17914915.
8: Manchandani P, Zhou J, Babic JT, Ledesma KR, Truong LD, Tam VH. Role of Renal Drug Exposure in Polymyxin B-Induced Nephrotoxicity. Antimicrob Agents Chemother. 2017 Mar 24;61(4). pii: e02391-16. doi: 10.1128/AAC.02391-16. Print 2017 Apr. PubMed PMID: 28096166; PubMed Central PMCID: PMC5365704.
9: Smith NM, Bulman ZP, Sieron AO, Bulitta JB, Holden PN, Nation RL, Li J, Wright GD, Tsuji BT. Pharmacodynamics of dose-escalated 'front-loading' polymyxin B regimens against polymyxin-resistant mcr-1-harbouring Escherichia coli. J Antimicrob Chemother. 2017 Aug 1;72(8):2297-2303. doi: 10.1093/jac/dkx121. PubMed PMID: 28505268; PubMed Central PMCID: PMC5890756.
10: Manchandani P, Zhou J, Ledesma KR, Truong LD, Chow DS, Eriksen JL, Tam VH. Characterization of Polymyxin B Biodistribution and Disposition in an Animal Model. Antimicrob Agents Chemother. 2015 Dec 7;60(2):1029-34. doi: 10.1128/AAC.02445-15. Print 2016 Feb. PubMed PMID: 26643340; PubMed Central PMCID: PMC4750689.
11: Lenhard JR, Bulitta JB, Connell TD, King-Lyons N, Landersdorfer CB, Cheah SE, Thamlikitkul V, Shin BS, Rao G, Holden PN, Walsh TJ, Forrest A, Nation RL, Li J, Tsuji BT. High-intensity meropenem combinations with polymyxin B: new strategies to overcome carbapenem resistance in Acinetobacter baumannii. J Antimicrob Chemother. 2017 Jan;72(1):153-165. Epub 2016 Sep 15. PubMed PMID: 27634916; PubMed Central PMCID: PMC5161044.
12: Kassamali Z, Danziger L. To B or not to B, that is the question: is it time to replace colistin with polymyxin B? Pharmacotherapy. 2015 Jan;35(1):17-21. doi: 10.1002/phar.1510. Epub 2014 Oct 24. Review. PubMed PMID: 25346395.
13: Rao GG, Ly NS, Bulitta JB, Soon RL, San Roman MD, Holden PN, Landersdorfer CB, Nation RL, Li J, Forrest A, Tsuji BT. Polymyxin B in combination with doripenem against heteroresistant Acinetobacter baumannii: pharmacodynamics of new dosing strategies. J Antimicrob Chemother. 2016 Nov;71(11):3148-3156. Epub 2016 Aug 3. PubMed PMID: 27494922; PubMed Central PMCID: PMC5079300.
14: Landersdorfer CB, Wang J, Wirth V, Chen K, Kaye KS, Tsuji BT, Li J, Nation RL. Pharmacokinetics/pharmacodynamics of systemically administered polymyxin B against Klebsiella pneumoniae in mouse thigh and lung infection models. J Antimicrob Chemother. 2018 Feb 1;73(2):462-468. doi: 10.1093/jac/dkx409. PubMed PMID: 29149294; PubMed Central PMCID: PMC5890666.
15: Mattos KPH, Cintra ML, Gouvêa IR, Ferreira LÁ, Velho PENF, Moriel P. Skin hyperpigmentation following intravenous polymyxin B treatment associated with melanocyte activation and inflammatory process. J Clin Pharm Ther. 2017 Oct;42(5):573-578. doi: 10.1111/jcpt.12543. Epub 2017 May 11. PubMed PMID: 28497462.
16: Shi R, Niu Y, Gong M, Ye J, Tian W, Zhang L. Antimicrobial gelatin-based elastomer nanocomposite membrane loaded with ciprofloxacin and polymyxin B sulfate in halloysite nanotubes for wound dressing. Mater Sci Eng C Mater Biol Appl. 2018 Jun 1;87:128-138. doi: 10.1016/j.msec.2018.02.025. Epub 2018 Mar 1. PubMed PMID: 29549942.
17: Lu XX, Jiang YF, Li H, Ou YY, Zhang ZD, DI HY, Chen DF, Zhang YY. Polymyxin B as an inhibitor of lipopolysaccharides contamination of herb crude polysaccharides in mononuclear cells. Chin J Nat Med. 2017 Jul;15(7):487-494. doi: 10.1016/S1875-5364(17)30074-2. PubMed PMID: 28807222.
18: Ronco C, Klein DJ. Polymyxin B hemoperfusion: a mechanistic perspective. Crit Care. 2014 Jun 9;18(3):309. doi: 10.1186/cc13912. Review. PubMed PMID: 25043934; PubMed Central PMCID: PMC4077196.
19: Zininga T, Pooe OJ, Makhado PB, Ramatsui L, Prinsloo E, Achilonu I, Dirr H, Shonhai A. Polymyxin B inhibits the chaperone activity of Plasmodium falciparum Hsp70. Cell Stress Chaperones. 2017 Sep;22(5):707-715. doi: 10.1007/s12192-017-0797-6. Epub 2017 Apr 28. PubMed PMID: 28455613; PubMed Central PMCID: PMC5573689.
20: Zavascki AP, Goldani LZ, Li J, Nation RL. Polymyxin B for the treatment of multidrug-resistant pathogens: a critical review. J Antimicrob Chemother. 2007 Dec;60(6):1206-15. Epub 2007 Sep 17. Review. PubMed PMID: 17878146.

Explore Compound Types